

"4-((Ethoxycarbonyl)amino)benzoic acid" solubility in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-((Ethoxycarbonyl)amino)benzoic acid

Cat. No.: B1361193

[Get Quote](#)

Solubility Profile of 4-((Ethoxycarbonyl)amino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Ethoxycarbonyl)amino)benzoic acid, a derivative of p-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in various aqueous and organic solvents is crucial for its application in drug formulation, synthesis, and analytical method development. This technical guide provides a comprehensive overview of the predicted solubility of **4-((Ethoxycarbonyl)amino)benzoic acid**, supported by data from the closely related compound, benzocaine (ethyl 4-aminobenzoate). Furthermore, it outlines a detailed experimental protocol for determining its precise solubility.

Predicted Solubility of 4-((Ethoxycarbonyl)amino)benzoic Acid

Direct quantitative solubility data for **4-((Ethoxycarbonyl)amino)benzoic acid** is not readily available in the current literature. However, its solubility characteristics can be inferred from its

chemical structure, which features a polar carboxylic acid group and an amino group, as well as a non-polar aromatic ring and an ethyl ester group.

- **Aqueous Solubility:** The presence of the carboxylic acid and amino groups suggests some degree of solubility in water, particularly at pH values where these groups can be ionized. Carboxylic acids with seven or more carbon atoms are generally insoluble in water due to the increased non-polar character.[1] As the carbon chain length increases, the solubility of carboxylic acids in water decreases.[2] Given its molecular structure, **4-((Ethoxycarbonyl)amino)benzoic acid** is expected to be sparingly to slightly soluble in water.[3][4] The solubility in aqueous solutions will be significantly influenced by pH.
- **Organic Solvent Solubility:** The aromatic ring and the ethyl ester group contribute to its lipophilic character. Therefore, it is predicted to be more soluble in organic solvents, particularly polar organic solvents, than in water. All carboxylic acids, regardless of chain length, are generally soluble in less polar organic solvents like ether and alcohol.[1] It is expected to be soluble in alcohols (e.g., ethanol, methanol), ethers, and chlorinated solvents (e.g., chloroform).[3][5]

Quantitative Solubility Data for Benzocaine (Ethyl 4-aminobenzoate)

To provide a quantitative reference, the following table summarizes the solubility of benzocaine, a structurally similar compound lacking the N-ethoxycarbonyl group but sharing the ethyl ester and p-aminobenzoic acid core.

Solvent	Solubility	Reference
Water	1 g in 2500 mL (sparingly soluble)	[5][6]
Ethanol	1 g in 5 mL (very soluble)	[5]
Chloroform	1 g in 2 mL (very soluble)	[5]
Ether	1 g in 4 mL (very soluble)	[5]
Dilute Acids	More soluble than in water	[3]
Almond Oil	1 g in 30-50 mL	[5]
Olive Oil	1 g in 30-50 mL	[5]

Experimental Protocol for Solubility Determination

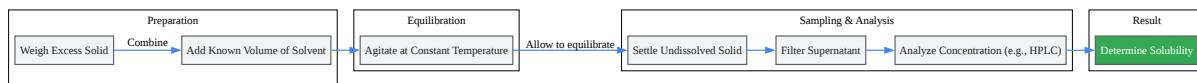
A precise determination of the solubility of **4-((Ethoxycarbonyl)amino)benzoic acid** can be achieved using the widely recognized shake-flask method.[7] This method is considered reliable for determining equilibrium solubility.[7]

Objective: To determine the equilibrium solubility of **4-((Ethoxycarbonyl)amino)benzoic acid** in a given solvent at a specified temperature.

Materials:

- **4-((Ethoxycarbonyl)amino)benzoic acid** (high purity)
- Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone)
- Volumetric flasks
- Screw-capped vials or flasks
- Constant temperature shaker or water bath
- Analytical balance

- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis


Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **4-((Ethoxycarbonyl)amino)benzoic acid** to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in the solution remains constant.
- Sample Collection and Preparation:
 - Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. The filter material should be compatible with the solvent used.
- Concentration Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

- Determine the concentration of **4-((Ethoxycarbonyl)amino)benzoic acid** in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation:
 - Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzocaine - Wikipedia [en.wikipedia.org]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Benzocaine | 94-09-7 [chemicalbook.com]

- 6. [chembk.com](#) [chembk.com]
- 7. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. ["4-((Ethoxycarbonyl)amino)benzoic acid" solubility in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361193#4-ethoxycarbonyl-amino-benzoic-acid-solubility-in-water-and-organic-solvents\]](https://www.benchchem.com/product/b1361193#4-ethoxycarbonyl-amino-benzoic-acid-solubility-in-water-and-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com